molecular formula C14H8F6O2 B6384652 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol CAS No. 1261927-93-8

5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384652
CAS No.: 1261927-93-8
M. Wt: 322.20 g/mol
InChI Key: OKIQCZXRZJGUSO-UHFFFAOYSA-N
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Description

5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl groups can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the electron-withdrawing nature of these groups can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of trifluoromethyl and trifluoromethoxy groups on a single phenol ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications.

Properties

IUPAC Name

3-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O2/c15-13(16,17)12-4-2-1-3-11(12)8-5-9(21)7-10(6-8)22-14(18,19)20/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIQCZXRZJGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686689
Record name 5-(Trifluoromethoxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-93-8
Record name 5-(Trifluoromethoxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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